A Senior Application Scientist’s Guide to 3-Bromo-6-chloro-5-iodo-2-methylpyridine: Properties, Pricing, and Protocols
A Senior Application Scientist’s Guide to 3-Bromo-6-chloro-5-iodo-2-methylpyridine: Properties, Pricing, and Protocols
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides an in-depth analysis of 3-Bromo-6-chloro-5-iodo-2-methylpyridine, a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. As a Senior Application Scientist, my objective is to move beyond a simple data sheet and offer a comprehensive perspective on this reagent's value proposition. We will delve into its core physicochemical properties, explore the market landscape to understand its price per gram, and, most critically, contextualize its application through a detailed experimental workflow. The complex halogenation pattern of this molecule presents unique synthetic opportunities, making a thorough understanding of its characteristics and handling protocols essential for any research campaign. This document is structured to provide not just data, but actionable intelligence for laboratory and process development professionals.
Physicochemical Properties and Structural Analysis
The utility of any chemical reagent begins with a precise understanding of its structure and properties. 3-Bromo-6-chloro-5-iodo-2-methylpyridine is a pyridine ring substituted with three different halogens and a methyl group, making it a versatile building block for introducing complex functionality.
The strategic placement of bromine, chlorine, and iodine atoms offers differential reactivity. The iodine atom is the most susceptible to oxidative addition in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), followed by bromine, and then chlorine, which is generally the least reactive of the three halogens in such reactions. This reactivity gradient allows for selective, stepwise functionalization of the pyridine core, a highly desirable trait in the synthesis of complex drug candidates.
Below is a diagram of the chemical structure.
Caption: Chemical structure of 3-Bromo-6-chloro-5-iodo-2-methylpyridine.
A summary of its key identifiers and properties is presented in the table below. Note that while multiple CAS numbers may be found in databases for similar structures, the one provided is specifically linked to a commercial source for this exact molecule.
| Property | Value | Source |
| IUPAC Name | 3-Bromo-6-chloro-5-iodo-2-methylpyridine | Fluorochem |
| CAS Number | 1824109-17-2 | Fluorochem[1] |
| Molecular Formula | C₆H₄BrClIN | Fluorochem[1] |
| Molecular Weight | 348.37 g/mol | Calculated |
| Purity | ≥95.0% | Fluorochem[1] |
| Appearance | White to light yellow crystalline powder | Chem-Impex (for similar compound)[2] |
Synthesis Insights and Manufacturing Complexity
While specific, proprietary synthesis routes for 3-Bromo-6-chloro-5-iodo-2-methylpyridine are not publicly disclosed, one can infer the complexity from established pyridine chemistry. The synthesis of polysubstituted pyridines, especially with a specific regiochemistry of three different halogens, is a non-trivial process.[3]
Generally, such syntheses involve multi-step sequences that may include:
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Ring Formation: Building the pyridine core from acyclic precursors.
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Directed Halogenation: Sequential introduction of halogens. This requires careful control of directing groups and reaction conditions to achieve the desired isomer. The Sandmeyer reaction, starting from an aminopyridine, is a common method for introducing halogens like bromine.[3]
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Lithiation/Halogen Exchange: Using organolithium reagents at low temperatures to deprotonate a specific position, followed by quenching with an electrophilic halogen source (e.g., I₂, Br₂).[4]
The challenges in controlling regioselectivity, the cost of specialized reagents (like iodine), and the purification required after each step contribute significantly to the final cost of the compound. The low-volume, high-purity nature of this reagent, tailored for the research and development market, further elevates its price point.
Applications in Drug Discovery and Agrochemicals
Halogenated pyridines are cornerstone building blocks in modern chemistry.[2] The subject of this guide, with its three distinct halogen handles, is particularly valuable as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[2][5]
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Pharmaceutical Development: The pyridine scaffold is a well-known "privileged structure" in medicinal chemistry, appearing in numerous approved drugs. The ability to perform selective, sequential cross-coupling reactions at the C5 (Iodo), C3 (Bromo), and C6 (Chloro) positions allows for the rapid generation of diverse molecular libraries. This is a powerful strategy for structure-activity relationship (SAR) studies during lead optimization.
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Agrochemicals: Similar to pharmaceuticals, the development of new pesticides and herbicides relies on the synthesis of complex organic molecules to enhance efficacy and selectivity.[5] This reagent serves as a versatile starting material for creating novel agrochemical candidates.
Market Analysis and Price Per Gram
The price of 3-Bromo-6-chloro-5-iodo-2-methylpyridine is reflective of its synthetic complexity and its niche application in research and development. It is typically available from specialized chemical suppliers in small quantities. The cost is high, indicating that it is not a bulk commodity but a specialty reagent.
The following table summarizes pricing from available online catalogs as of early 2026. Prices are subject to change and may vary based on supplier, purity, and stock levels.
| Supplier | Quantity | Price (USD) | Price per Gram (USD) | Source |
| Fluorochem | 250 mg | ~$845 (£670.00) | ~$3,380 | [1] |
| Fluorochem | 500 mg | ~$1,398 (£1110.00) | ~$2,796 | [1] |
| Dana Bioscience | 1 g | $667.00 | $667 | [6] |
Note: The price from Fluorochem was converted from GBP to USD at a rate of 1.26 USD/GBP for comparison and is approximate.
As is typical for specialty chemicals, the price per gram decreases significantly when purchasing larger quantities. The discrepancy in price between suppliers can be attributed to factors such as in-house synthesis versus third-party sourcing, available stock, and purity grades.
Experimental Protocol: Handling and Application in a Suzuki Cross-Coupling Reaction
This section provides a trusted, field-proven protocol for handling and utilizing 3-Bromo-6-chloro-5-iodo-2-methylpyridine in a selective Suzuki cross-coupling reaction, targeting the most reactive C-I bond.
Safety and Handling
As a Senior Scientist, I cannot overstate the importance of safety. This compound, like many halogenated heterocycles, must be handled with care.
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Hazard Identification: The compound is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[1]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles conforming to EN166 or NIOSH standards, and chemical-resistant gloves (e.g., nitrile).[7]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.
Workflow for Selective Suzuki Coupling
The following diagram outlines the logical flow of a typical Suzuki coupling experiment using this reagent.
Caption: A generalized workflow for a Suzuki cross-coupling experiment.
Step-by-Step Methodology
This protocol is designed to selectively couple a boronic acid at the C5-Iodo position.
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Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-Bromo-6-chloro-5-iodo-2-methylpyridine (1.0 eq), the desired aryl or alkyl boronic acid (1.1-1.2 eq), potassium carbonate (K₂CO₃, 2.0 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).
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Scientist's Rationale: We choose K₂CO₃ as a mild base suitable for many functional groups. Pd(PPh₃)₄ is a robust, general-purpose catalyst for Suzuki couplings. The slight excess of boronic acid ensures complete consumption of the starting material.
-
-
Solvent Addition and Degassing: Add a degassed solvent system, typically a mixture like 1,4-dioxane and water (e.g., 4:1 ratio). The system must be thoroughly degassed by bubbling an inert gas (Argon or Nitrogen) through the solvent for 15-20 minutes.
-
Scientist's Rationale: Degassing is critical. Oxygen can oxidize the Pd(0) catalyst, rendering it inactive and halting the catalytic cycle.
-
-
Reaction Execution: Heat the reaction mixture to 80-100 °C under an inert atmosphere.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product should be purified by flash column chromatography on silica gel.
-
Scientist's Rationale: This standard aqueous workup removes the inorganic base and salts. Column chromatography is essential to isolate the desired product from catalyst residues and any potential side products.
-
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Conclusion
3-Bromo-6-chloro-5-iodo-2-methylpyridine is a high-value, specialty chemical intermediate. Its significant cost is a direct consequence of a complex, multi-step synthesis required to achieve its unique polysubstituted pattern. For the drug discovery or agrochemical researcher, this cost is justified by the synthetic flexibility it affords. The differential reactivity of its three halogen atoms provides a platform for controlled, stepwise elaboration, enabling the efficient construction of complex molecular architectures that would be otherwise difficult to access. Proper handling and an understanding of its reactivity are paramount to leveraging its full potential in any research and development program.
References
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Dana Bioscience. (n.d.). 3-bromo-6-chloro-5-iodo-2-methylpyridine 1g. Retrieved February 14, 2026, from [Link]
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IndiaMART. (n.d.). 3 Bromo 6 Chloro 2 Methylpyridine. Retrieved February 14, 2026, from [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 3-Bromo-6-chloro-2-methylpyridine: A Versatile Chemical Intermediate. Retrieved February 14, 2026, from [Link]
-
PubChem. (n.d.). 3-Bromo-2-chloro-6-methylpyridine. Retrieved February 14, 2026, from [Link]
- Google Patents. (n.d.). US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.
- Patsnap. (2017, September 15). Synthesis method of 3-bromo-5-methylpyridine.
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. chemimpex.com [chemimpex.com]
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- 4. US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones - Google Patents [patents.google.com]
- 5. innospk.com [innospk.com]
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